Meconic acid

Content Navigation

Meconic acid sourcing for forensic and MOF research often fails due to substandard purity or lack of key alpha-hydroxyketone motif. SMolecule's meconic acid directly addresses these gaps:

- Confirmed Fe(III) chromogenic marker for opioid detection via HPLC/MS.

- Unique 3-hydroxy-4-oxo motif enables high-affinity chelation; chelidonic acid fails.

- Controlled thermal decarboxylation (160°C) to comenic acid and maltol.

- Rigorous purity ≥98% (HPLC), batch-specific COA, ambient shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

8.4 mg/mL at 25 °C

Synonyms

Canonical SMILES

Purity

Package Size

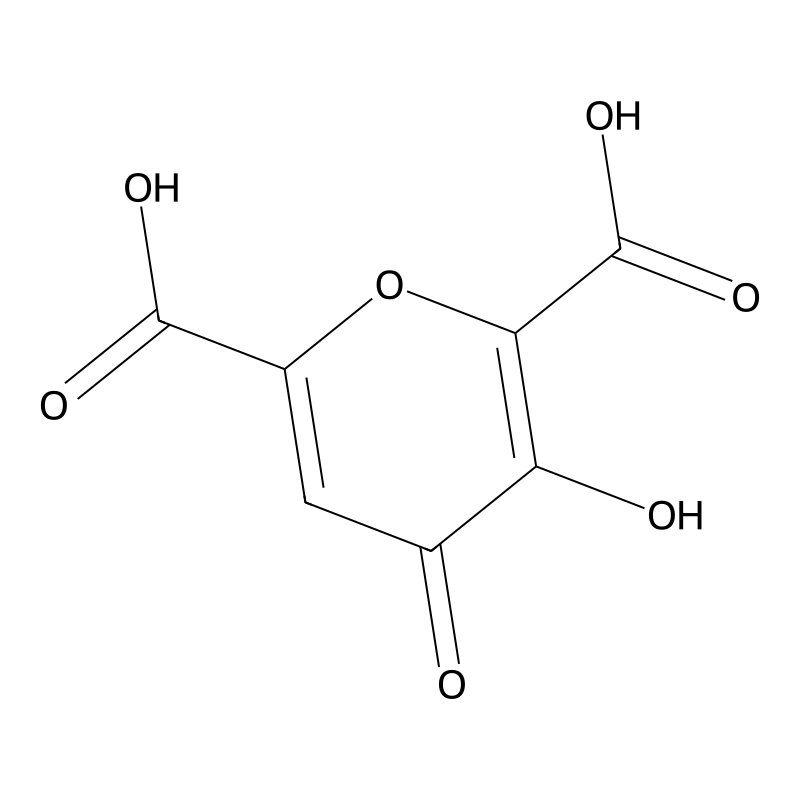

Meconic acid (3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid) is a specialized heterocyclic dicarboxylic acid defined by its pyranone core, which features both a ketone and a hydroxyl group [1]. Commercially, it is highly valued as a definitive analytical marker for opium alkaloids, a structurally versatile ligand for coordination chemistry, and a starting material for the synthesis of downstream pyrone derivatives like comenic acid and maltol [2]. Its procurement relevance is driven by its distinctive combination of thermal lability at moderate temperatures, low cold-water solubility (8.4 mg/mL at 25 °C), and exceptional chelating affinity for Fe(III) ions due to its alpha-hydroxyketone motif [1]. These properties make it a critical reagent for forensic analysis, metal-organic framework (MOF) development, and specialized organic synthesis workflows [2].

Research Fit

Substituting meconic acid with related pyrones or generic dicarboxylic acids fundamentally compromises process outcomes[1]. For instance, chelidonic acid lacks the critical 3-hydroxyl group, stripping away the alpha-hydroxyketone chelation site required for high-affinity Fe(III) binding in coordination polymers [1]. Similarly, attempting to use kojic acid as a substitute in synthesis pathways alters the substitution pattern of the pyran ring, preventing the formation of specific 2,6-dicarboxylated or selectively decarboxylated derivatives. Furthermore, generic dicarboxylic acids cannot replicate meconic acid's specific chromogenic reaction with ferric chloride or its highly selective precipitation profile, which are essential for its role as a forensic standard and solid-phase extraction target [2].

Substitution Risk

References

- [1] Kozin, S. V., et al. 'Meconic Acid Is a Possible Neuroprotector: Justification Based on in vitro Experiments and Its Physicochemical Properties.' Biofizika, 2023.

- [2] L. K. G. et al. 'Unambiguous Characterization of Analytical Markers in Complex, Seized Opiate Samples Using an Enhanced Ion Mobility Trace Detector-Mass Spectrometer.' Analytical Chemistry, ACS Publications.

Thermal Decarboxylation Advantage

Meconic acid undergoes controlled, temperature-dependent decarboxylation to yield comenic acid at a relatively moderate 160 °C within 1 hour[1]. In contrast, the subsequent decarboxylation of comenic acid to pyromeconic acid requires significantly harsher conditions, typically demanding temperatures of 200–250 °C and the presence of metal catalysts (e.g., copper powder or zinc halides) to achieve viable yields [2].

| Evidence Dimension | Decarboxylation temperature threshold |

| Target Compound Data | Meconic acid: ~160 °C (uncatalyzed) to form comenic acid. |

| Comparator Or Baseline | Comenic acid: 200–250 °C (often catalyzed) to form pyromeconic acid. |

| Quantified Difference | ~40–90 °C lower thermal threshold for the first decarboxylation step. |

| Conditions | Solid-state or inert solvent suspension heating. |

Buyers procuring precursors for pyranone derivatives can leverage meconic acid's lower thermal threshold to achieve selective, stepwise mono-decarboxylation without degrading the pyrone ring.

High-Affinity Fe(III) Binding Motif

The presence of the 3-hydroxyl group adjacent to the 4-oxo group endows meconic acid with an alpha-hydroxyketone binding site, allowing it to form highly stable 1:3 (ligand:metal) complexes with Fe(III) at physiological pH [1]. Chelidonic acid, a closely related analog, lacks this 3-hydroxyl group and therefore cannot participate in this specific high-affinity bidentate/tridentate coordination, drastically reducing its utility in forming stable iron-based coordination polymers or chelates [1].

| Evidence Dimension | Fe(III) coordination site availability |

| Target Compound Data | Meconic acid: Possesses the 3-OH/4-oxo motif, forming stable 1:3 Fe(III) complexes. |

| Comparator Or Baseline | Chelidonic acid: Lacks the 3-OH group, relying solely on carboxylate and oxo groups. |

| Quantified Difference | Presence vs. absence of the critical alpha-hydroxyketone chelation moiety. |

| Conditions | Aqueous solution at physiological pH. |

For materials scientists and inorganic chemists, meconic acid is the mandatory choice over chelidonic acid when high-affinity iron chelation is required for MOFs or metalloenzyme inhibitors.

Biphasic Ionization Profile for SPE

Meconic acid exhibits a highly distinct biphasic ionization profile with a very acidic first pKa of 2.13 and a second pKa of 10.10 [1]. This ensures that at a slightly acidic to neutral pH (6.0–7.0), the molecule is reliably anionic, enabling robust retention on anion-exchange solid-phase extraction cartridges [1]. Monocarboxylic pyrones or less acidic analogs do not offer this same predictable anionic state across this pH range, complicating quantitative recovery from complex biological matrices.

| Evidence Dimension | Acid dissociation constants (pKa) |

| Target Compound Data | Meconic acid: pKa1 = 2.13, pKa2 = 10.10. |

| Comparator Or Baseline | Monocarboxylic pyrones (e.g., comenic acid): Lack the highly acidic secondary carboxylate group. |

| Quantified Difference | Distinct dibasic profile ensuring complete primary ionization at pH > 3. |

| Conditions | Aqueous solution, standard temperature. |

Analytical laboratories must procure meconic acid as a standard because its specific pKa profile dictates the precise pH tuning required for high-recovery SPE from complex matrices like urine or opium latex.

Cold-Water Solubility Advantage

Meconic acid exhibits limited solubility in cold water (approximately 8.4 mg/mL at 25 °C), whereas it is readily soluble in alcohols and hot water[1]. This limited cold-water solubility is a critical differentiator from generic, highly water-soluble dicarboxylic acids (like malic or tartaric acid). It allows analysts to use cold aqueous extraction to selectively isolate meconic acid from complex plant latex while minimizing the co-extraction of highly soluble interfering compounds [1].

| Evidence Dimension | Aqueous solubility at 25 °C |

| Target Compound Data | Meconic acid: ~8.4 mg/mL. |

| Comparator Or Baseline | Generic dicarboxylic acids: Often >100 mg/mL (e.g., tartaric acid ~1330 mg/mL). |

| Quantified Difference | Orders of magnitude lower cold-water solubility. |

| Conditions | 25 °C in deionized water. |

This specific solubility profile dictates the procurement of meconic acid as a reference material for validating selective cold-extraction protocols in forensic and natural product laboratories.

Forensic Toxicology Analytical Standard

Due to its distinct biphasic pKa profile and specific chromogenic reaction with Fe(III), meconic acid is the indispensable analytical marker for detecting opium and its derivatives via HPLC, MS, or colorimetric assays [1].

Pyrone Synthesis Precursor

Leveraging its moderate decarboxylation temperature (160 °C), meconic acid is the baseline starting material for the controlled synthesis of comenic acid, pyromeconic acid, and downstream maltol derivatives used in flavoring and pharmaceuticals [2].

MOF Coordination Ligand

Because it possesses both dicarboxylic acid groups and an alpha-hydroxyketone motif, meconic acid is utilized by inorganic chemists to synthesize highly stable coordination polymers and Fe(III)-based MOFs, a structural application where chelidonic acid fails [3].

Metalloenzyme Inhibitor Scaffold

Its high-affinity metal chelation properties make meconic acid a valuable scaffold for designing active-site inhibitors targeting viral and parasitic metalloenzymes (e.g., HCV NS5B polymerase), where stable metal coordination is critical for efficacy [4].

Application Fit Matrix

References

- [1] L. K. G. et al. 'Unambiguous Characterization of Analytical Markers in Complex, Seized Opiate Samples Using an Enhanced Ion Mobility Trace Detector-Mass Spectrometer.' Analytical Chemistry, ACS Publications.

- [2] Tate, B. E., et al. 'US3152148A - Preparation of comenic and pyromeconic acids.' Google Patents.

- [3] Kozin, S. V., et al. 'Meconic Acid Is a Possible Neuroprotector: Justification Based on in vitro Experiments and Its Physicochemical Properties.' Biofizika, 2023.

- [4] MDPI. 'Targeting Metalloenzymes: The “Achilles' Heel” of Viruses and Parasites.' Pharmaceuticals 2023.

Physical Description

Melting Point

UNII

Other CAS

Wikipedia

General Manufacturing Information

P. bracteatum. Planta Med. 1981 Jan;41(1):55-60. PubMed PMID: 17401816.

2: Helliwell K, Fairbairn JW. Isolation of meconic acid from Papaver, section

Macrantha (Oxytona). J Pharm Pharmacol. 1976 Dec;28(12):940. PubMed PMID: 12279.

Explore Compound Types